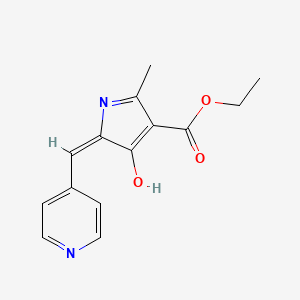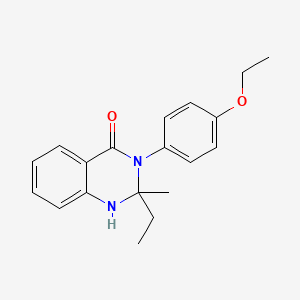![molecular formula C17H13BrN2O2 B6042241 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide](/img/structure/B6042241.png)
3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a cyanoacrylamide derivative, which is a class of compounds that has been widely studied for their biological and pharmacological properties. In We will also discuss future directions for research on this compound.
作用機序
The exact mechanism of action of 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes by covalently binding to their active sites. This binding results in the inhibition of the enzyme's activity, which can lead to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has been shown to have inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme activity. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other enzymes and biological pathways to better understand its mechanism of action. Additionally, more research is needed to determine its potential toxicity and safety for use in humans.
合成法
The synthesis of 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-5-chlorophenol with potassium carbonate in dimethylformamide (DMF) to produce 2-bromo-5-(dimethylamino)phenol. This intermediate is then reacted with benzyl chloride in the presence of sodium hydride to produce 2-bromo-5-(benzyloxy)phenol. The final step involves the reaction of 2-bromo-5-(benzyloxy)phenol with ethyl cyanoacetate in the presence of triethylamine to produce 3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide.
科学的研究の応用
3-[2-(benzyloxy)-5-bromophenyl]-2-cyanoacrylamide has been studied for its potential applications in various scientific research fields. One of its main applications is in the field of medicinal chemistry, where it has been studied for its potential as a lead compound for the development of new drugs. This compound has been shown to have inhibitory effects on certain enzymes, such as protein tyrosine phosphatases, which are involved in various diseases, including cancer and diabetes.
特性
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-15-6-7-16(22-11-12-4-2-1-3-5-12)13(9-15)8-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVOECZGDYVLT-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B6042163.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![5-(2-furoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6042204.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)

![ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6042216.png)
![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

